Remacemide Hydrochloride

Description

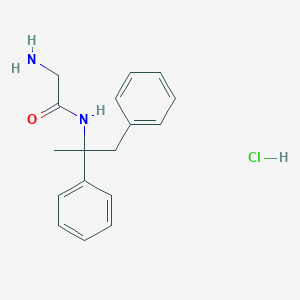

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQMIUSWZXGTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045683 | |

| Record name | Remacemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111686-79-4 | |

| Record name | Remacemide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111686-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remacemide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111686794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMACEMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ST2B6HIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Action Mechanism of Remacemide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide (B146498) hydrochloride is a neuroprotective and anticonvulsant agent characterized by a distinctive dual mechanism of action. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-gated sodium channels. A key feature of its pharmacology is its biotransformation into a more potent desglycinated metabolite, AR-R 12495 AR (also known as FPL 12495 or des-glycine remacemide), which is responsible for a significant portion of its in vivo activity, particularly at the NMDA receptor. This guide provides a detailed examination of the molecular mechanisms, quantitative pharmacological data, and experimental methodologies used to elucidate the actions of remacemide and its primary metabolite.

Core Mechanism of Action

Remacemide hydrochloride's therapeutic potential stems from its modulation of two critical components of neuronal excitability: NMDA receptors and voltage-gated sodium channels.

-

NMDA Receptor Antagonism: Remacemide acts as a weak, non-competitive antagonist at the NMDA receptor.[1][2] Its primary active metabolite, des-glycine remacemide, is a significantly more potent uncompetitive antagonist that binds to the ion channel pore of the receptor.[3][4] This blockade is use- and voltage-dependent, indicating that the metabolite preferentially binds to open channels, thereby inhibiting excessive excitotoxic influx of Ca2+ associated with pathological conditions like epilepsy and ischemia.[3] Interestingly, the parent compound, remacemide, is suggested to have a more complex interaction, involving both channel blocking and allosteric mechanisms.[3]

-

Voltage-Gated Sodium Channel Blockade: Both remacemide and its des-glycine metabolite have been shown to inhibit voltage-gated sodium channels.[2][5] This action contributes to the anticonvulsant effect by reducing the ability of neurons to fire high-frequency action potentials, a hallmark of seizure activity.[4] The blockade of sodium channels helps to stabilize neuronal membranes and prevent the propagation of seizure discharges.

The dual mechanism of targeting both glutamate-mediated excitotoxicity and neuronal hyperexcitability through sodium channel modulation provides a broad spectrum of neuroprotective and anticonvulsant activity.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for remacemide and its active metabolite, AR-R 12495 AR.

| Compound | Assay | Target | Parameter | Value | Reference |

| (+/-)-Remacemide | Whole-Cell Voltage Clamp | NMDA Receptor | IC50 | ~71 µM (average of enantiomers) | [3] |

| R(+)-Remacemide | Whole-Cell Voltage Clamp | NMDA Receptor | IC50 | 67 µM | [3] |

| S(-)-Remacemide | Whole-Cell Voltage Clamp | NMDA Receptor | IC50 | 75 µM | [3] |

| AR-R 12495 AR (des-glycine) | [3H]MK-801 Binding | NMDA Receptor | Potency vs. Remacemide | ~150-fold higher | [4] |

| S(+)-AR-R 12495 AR | Whole-Cell Voltage Clamp | NMDA Receptor | IC50 | 0.7 µM | [3] |

| R(-)-AR-R 12495 AR | Whole-Cell Voltage Clamp | NMDA Receptor | IC50 | 4 µM | [3] |

Table 1: NMDA Receptor Antagonist Activity

| Compound | Assay | Target | Parameter | Value | Reference |

| Remacemide | Spinal Cord Synaptic Transmission | Fast Peak Amplitude | IC50 | 253 µM | [6] |

| AR-R 12495 AR (des-glycine) | Spinal Cord Synaptic Transmission | Fast Peak Amplitude | IC50 | 142 µM | [6] |

| Remacemide | Spinal Cord Synaptic Transmission | Slow Phase Duration | IC50 | 157 µM | [6] |

| AR-R 12495 AR (des-glycine) | Spinal Cord Synaptic Transmission | Slow Phase Duration | IC50 | 60 µM | [6] |

Table 2: Sodium Channel Blocking and Synaptic Transmission Inhibition

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings for NMDA Receptor Activity

This electrophysiological technique was employed to directly measure the inhibitory effect of remacemide and its metabolites on NMDA receptor currents in cultured rat hippocampal neurons.[3]

Methodology:

-

Cell Culture: Primary hippocampal neurons are harvested from embryonic rats and cultured for 1-3 weeks.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains antagonists for non-NMDA and GABA receptors to isolate NMDA receptor currents. The internal pipette solution contains a Cs+-based solution to block K+ currents.

-

NMDA Current Evocation: NMDA-evoked currents are elicited by the application of NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 1 µM) to the external solution.

-

Drug Application: Remacemide or its des-glycine metabolites are applied to the external solution at varying concentrations.

-

Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after drug application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 values. Voltage-dependence is assessed by measuring inhibition at different holding potentials (e.g., -60 mV and +40 mV).

[3H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the ion channel site of the NMDA receptor complex.[4]

Methodology:

-

Membrane Preparation: Cerebral cortical membranes are prepared from rat brains.

-

Binding Reaction: The membranes are incubated with the radioligand [3H]MK-801 and varying concentrations of the test compound (remacemide or its metabolites).

-

Incubation: The reaction mixture is incubated to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of a known NMDA channel blocker). The ability of the test compounds to displace [3H]MK-801 is used to determine their binding affinity.

In Vitro Spinal Cord Synaptic Transmission Assay

This assay assesses the effects of remacemide and its metabolite on synaptic transmission in the spinal cord, which is relevant to its anticonvulsant and potential analgesic properties.[6]

Methodology:

-

Tissue Preparation: The spinal cord is isolated from young rats and maintained in an in vitro bath.

-

Stimulation and Recording: Dorsal roots are stimulated to elicit ventral root potentials (DR-VRPs), which are recorded. Repetitive stimulation is used to induce a form of synaptic potentiation known as "wind-up."

-

Drug Perfusion: Remacemide and its metabolite are perfused into the bath at various concentrations.

-

Data Measurement: The effects of the drugs on the fast and slow components of the DR-VRP and on the cumulative depolarization during wind-up are measured.

-

Analysis: IC50 values are calculated for the reduction in the amplitude and duration of the synaptic potentials.

Visualizations of Mechanisms and Workflows

Signaling Pathway of Remacemide and its Metabolite

Caption: Dual mechanism of remacemide and its active metabolite.

Biotransformation of Remacemide

Caption: Metabolic activation of remacemide.

Preclinical Anticonvulsant Testing Workflow

Caption: General workflow for preclinical evaluation.

Conclusion

This compound exhibits a multifaceted mechanism of action, targeting both NMDA receptors and voltage-gated sodium channels. The biotransformation to its potent des-glycine metabolite, AR-R 12495 AR, is a critical aspect of its pharmacological profile, conferring high-affinity, use-dependent blockade of the NMDA receptor ion channel. This dual action, coupled with a favorable safety profile compared to other NMDA antagonists, underscores its potential as a neuroprotective and anticonvulsant agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of neuropharmacology and drug development.

References

- 1. Remacemide--a novel potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Remacemide: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Block of the N-methyl-D-aspartate receptor by remacemide and its des-glycine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Actions of the anticonvulsant remacemide metabolite AR-R12495AA on afferent-evoked spinal synaptic transmission in vitro and on models of acute and chronic inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Active Metabolites of Remacemide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide (B146498) hydrochloride is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in various neurological disorders. A significant portion of its pharmacological activity is attributed to its active metabolites, which exhibit distinct potencies and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core active metabolites of remacemide, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to support further research and development in this area.

Core Active Metabolites

The primary active metabolite of remacemide is the des-glycine derivative, FPL 12495 (also known as AR-R 12495 AR). Further metabolism yields other active compounds, including stereoisomers and hydroxylated derivatives. These metabolites demonstrate significant activity as NMDA receptor antagonists and also interact with voltage-dependent sodium channels.[1][2]

The identified active metabolites of remacemide include:

-

FPL 12495 ((+/-)-1-methyl-1,2-diphenylethylamine): The principal and most potent active metabolite, a desglycinated derivative of remacemide.[2]

-

FPL 12859 (S-isomer of FPL 12495): The S-isomer of the desglycinate metabolite, which is even more potent than the racemic mixture.[2]

-

R-isomer of FPL 12495: The R-isomer of the desglycinate metabolite, which is less potent than the racemate.[2]

-

FPL 15053 (N-hydroxy-desglycinate): An N-hydroxylated derivative of FPL 12495 with modest activity.[2]

-

FPL 14331 and FPL 14465 (p-hydroxy-desglycinates): Para-hydroxylated derivatives of FPL 12495 that exhibit in vivo activity.[2]

Quantitative Data

The following tables summarize the available quantitative data for remacemide and its active metabolites, focusing on their potency in blocking NMDA receptor activity and their pharmacokinetic profiles.

Table 1: In Vitro Potency of Remacemide and its Des-glycine Metabolites against NMDA-Evoked Currents

| Compound | IC50 (µM) at -60 mV |

| (+/-)-Remacemide | 67 - 75 |

| R(+)-Remacemide | 67 |

| S(-)-Remacemide | 75 |

| S(+)-des-glycine remacemide (FPL 12859) | 0.7 |

| R(-)-des-glycine remacemide | 4 |

Data from whole-cell voltage-clamp recordings in cultured rat hippocampal neurons.[3]

Table 2: In Vitro Potency of FPL 12495AA in Cortical Wedges from DBA/2 Mice

| Activity Measured | IC50 (µM) |

| Reduction of Spontaneous Depolarizations | 102 |

| Reduction of Associated Afterpotentials | 50 |

| Reduction of NMDA-induced Depolarizations | 43 |

[4]

Table 3: Pharmacokinetic Parameters of Remacemide and its Desglycinyl Metabolite

| Compound | Elimination Half-life (t½) (hours) |

| Remacemide | 3.29 ± 0.68 |

| Desglycinyl Metabolite (FPL 12495) | 14.72 ± 2.82 |

Pharmacokinetic data obtained from healthy adult male volunteers.[5]

Experimental Protocols

Quantification of Remacemide and its Active Desglycinyl Metabolite in Human Plasma via HPLC-UV

This method allows for the simultaneous determination of remacemide and its major active metabolite in human plasma.[6]

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of human plasma, add an appropriate internal standard.

-

Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

b. HPLC-UV Analysis

-

Instrumentation: A standard high-performance liquid chromatography system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Quantification: Generate standard curves for remacemide (e.g., 10-500 ng/mL) and the desglycinyl metabolite (e.g., 15-250 ng/mL) by plotting peak area ratios (analyte/internal standard) against concentration.[6]

In Vitro Evaluation of NMDA Receptor Blockade using Whole-Cell Voltage-Clamp Recordings

This electrophysiological technique is used to measure the inhibitory effect of compounds on NMDA-evoked currents in cultured neurons.[3]

a. Cell Culture

-

Prepare primary cultures of rat hippocampal neurons from embryonic day 18-19 rat embryos.

-

Plate the dissociated neurons on poly-L-lysine coated glass coverslips.

-

Maintain the cultures in a suitable growth medium at 37°C in a humidified 5% CO2 atmosphere.

b. Electrophysiological Recordings

-

Use an inverted microscope equipped with patch-clamp recording equipment.

-

Perform whole-cell voltage-clamp recordings from the cultured neurons.

-

Use a patch pipette filled with an appropriate internal solution.

-

Maintain the holding potential at -60 mV.

-

Apply NMDA (e.g., 100 µM) to the neuron to evoke an inward current.

-

Co-apply varying concentrations of the test compounds (remacemide and its metabolites) with NMDA to determine their inhibitory effect on the NMDA-evoked current.

-

Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Remacemide and its active metabolites exert their neuroprotective effects primarily through the non-competitive blockade of the NMDA receptor ion channel. This action prevents excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to neuronal damage and death in various neurological conditions.

NMDA Receptor Activation and Downstream Signaling

Under normal physiological conditions, the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the neuronal membrane, leads to the opening of the ion channel and a controlled influx of Ca²⁺. This calcium influx acts as a second messenger, activating a variety of downstream signaling pathways crucial for synaptic plasticity, learning, and memory.[6][7] Key downstream effectors include:

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): Plays a critical role in long-term potentiation (LTP).

-

Calcineurin (PP2B): A phosphatase involved in long-term depression (LTD).

-

Nitric oxide synthase (nNOS): Produces nitric oxide (NO), a retrograde messenger.

-

Transcription factors (e.g., CREB): Regulate gene expression related to neuronal survival and plasticity.

The following diagram illustrates the general activation pathway of the NMDA receptor.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological profile of the metabolites and potential metabolites of the anticonvulsant remacemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Block of the N-methyl-D-aspartate receptor by remacemide and its des-glycine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the desglycinyl metabolite of remacemide on cortical wedges prepared from DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of a pharmacokinetic interaction between remacemide hydrochloride and phenobarbitone in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMDA Receptor Binding Affinity of Remacemide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide (B146498) hydrochloride is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.[1][2] This technical guide provides a comprehensive overview of the binding affinity of remacemide and its active metabolite, focusing on quantitative data, detailed experimental methodologies, and the mechanistic intricacies of its interaction with the NMDA receptor.

Quantitative Binding Affinity Data

The binding affinity of remacemide hydrochloride and its primary active metabolite, des-glycinyl remacemide, for the NMDA receptor has been characterized through various electrophysiological and radioligand binding studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Assay Type | Preparation | IC50 Value (µM) |

| This compound | MK-801 Binding | Not Specified | 68[3] |

| This compound | NMDA-evoked Currents | Not Specified | 76[3] |

| (+/-)-Remacemide | Whole-cell voltage-clamp | Cultured rat hippocampal neurons | 67 (R(+)-enantiomer), 75 (S(-)-enantiomer)[4] |

| Des-glycinyl Remacemide | Whole-cell voltage-clamp | Cultured rat hippocampal neurons | 0.7 (S(+)-analog), 4 (R(-)-analog)[4] |

Mechanism of Action

Remacemide acts as an uncompetitive antagonist, meaning it binds to the NMDA receptor after the receptor has been activated by its agonists, glutamate (B1630785) and glycine (B1666218).[5] Its mechanism is multifaceted, involving both direct channel blockade and allosteric modulation.

Open Channel Blockade: The primary mechanism for the more potent des-glycinyl metabolite is the physical obstruction of the ion channel pore. This action is both use- and voltage-dependent, characteristic of open channel blockers.[4]

Allosteric Modulation: The parent compound, remacemide, exhibits a more complex interaction. In addition to a weaker channel blocking effect, it also demonstrates allosteric modulation of the receptor. This is evidenced by its ability to slow the dissociation of other channel blockers like dizocilpine (B47880) ([3H]MK-801).[4] This suggests that remacemide can influence the receptor's conformation from a site distinct from the ion channel pore.

The dual mechanism of remacemide, being a weak antagonist itself but metabolizing to a more potent one, contributes to its favorable side-effect profile compared to other more potent NMDA receptor antagonists.[1][6]

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in Cultured Hippocampal Neurons

This technique is employed to measure the effect of remacemide on NMDA receptor-mediated currents in live neurons.

1. Cell Culture:

-

Primary hippocampal neurons are harvested from embryonic rats and cultured on coverslips.

2. Electrophysiological Recording:

-

External Solution (in mM): 160 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 0 MgCl2, and 0.01 Glycine. The pH is adjusted to 7.3.[7]

-

Internal (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 1.1 EGTA, 0.1 CaCl2, 4 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2.

-

Recording Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the membrane of a neuron.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -60 mV.

-

NMDA receptor-mediated currents are evoked by the application of NMDA.

-

Remacemide or its metabolites are then perfused into the recording chamber at various concentrations to determine their inhibitory effect on the NMDA-evoked currents.

-

Workflow for Whole-Cell Voltage-Clamp Experiments.

[³H]Dizocilpine (MK-801) Binding Assay with Rat Forebrain Membranes

This radioligand binding assay is used to determine the affinity of remacemide for the NMDA receptor channel binding site in a competitive manner.

1. Membrane Preparation:

-

Rat forebrains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the NMDA receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4.[4]

-

Incubation:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]dizocilpine.

-

Increasing concentrations of this compound are added to compete for the binding of the radioligand.

-

To facilitate the binding of the channel blocker, the NMDA receptor is activated by the inclusion of glutamate and glycine in the incubation mixture.[4]

-

The incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes).

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 value is determined by analyzing the competition binding curves.

Workflow for [³H]Dizocilpine Binding Assay.

Signaling and Interaction Pathway

The interaction of remacemide and its metabolite with the NMDA receptor can be visualized as a multi-step process that ultimately leads to the inhibition of ion flow.

Proposed Mechanism of Remacemide and its Metabolite.

References

- 1. NMDA-Induced Dendritic Oscillations during a Soma Voltage Clamp of Chick Spinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. jneurosci.org [jneurosci.org]

- 4. benchchem.com [benchchem.com]

- 5. Ca2+-independent, but voltage- and activity-dependent regulation of the NMDA receptor outward K+ current in mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Sodium Channel Blocking Properties of Remacemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide (B146498), a compound initially developed as an anticonvulsant, exhibits a multifaceted mechanism of action, notably involving the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive analysis of the sodium channel blocking properties of remacemide and its primary active metabolite, desglycinyl-remacemide. It synthesizes available quantitative data, details experimental methodologies for characterization, and visualizes the mechanistic principles and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development, offering insights into the electrophysiological effects and structure-activity relationships of remacemide as a sodium channel modulator.

Introduction

Remacemide is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Beyond its well-documented activity at the NMDA receptor, remacemide and its active desglycinated metabolite also interact with voltage-dependent neuronal sodium channels.[1][3] This dual mechanism of action contributes to its anticonvulsant and neuroprotective effects.[4][5] The blockade of voltage-gated sodium channels is a key mechanism for many antiepileptic drugs, as it serves to reduce neuronal hyperexcitability by inhibiting the initiation and propagation of action potentials.[6] This guide focuses specifically on the characterization of remacemide's interaction with sodium channels.

Quantitative Analysis of Sodium Channel Blockade

The inhibitory effects of remacemide and its more potent metabolite, desglycinyl-remacemide, on sodium channel function have been quantified using in vitro assays. A key study by Santangeli et al. (2002) investigated their ability to inhibit veratridine-induced sodium influx in rat cortical synaptosomes. The half-maximal inhibitory concentrations (IC50) from this study are presented below, alongside data for other established sodium channel blocking antiepileptic drugs for comparative purposes.

| Compound | IC50 (µM) for Inhibition of Veratridine-Induced Na+ Influx |

| Remacemide | 160.6[7] |

| Desglycinyl-remacemide | 85.1[7] |

| Carbamazepine (B1668303) | 325.9[7] |

| Lamotrigine (B1674446) | 23.0[7] |

| Table 1: Comparative IC50 values for the inhibition of veratridine-induced Na+ influx in rat cortical synaptosomes. Data sourced from Santangeli et al. (2002).[7] |

These data indicate that while remacemide is a moderate inhibitor of sodium channels, its desglycinated metabolite is nearly twice as potent. Both compounds are less potent than lamotrigine but more potent than carbamazepine in this particular assay.

Mechanism of Action and State Dependence

The prevailing model for the action of many local anesthetics and anticonvulsants on voltage-gated sodium channels is the modulated receptor hypothesis . This hypothesis posits that these drugs exhibit different binding affinities for the various conformational states of the channel (resting, open, and inactivated).[8][9] Typically, these drugs show a higher affinity for the open and/or inactivated states than for the resting state. This state-dependent binding leads to a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced at higher frequencies of neuronal firing. This is a desirable property for antiepileptic drugs, as it allows for selective targeting of rapidly firing neurons characteristic of seizure activity, with less effect on neurons firing at normal physiological rates. While direct evidence detailing the use-dependent block of remacemide is not extensively available in the public domain, its classification as an anticonvulsant that blocks sustained repetitive firing suggests a likely adherence to this mechanism.[4]

Modulated Receptor Hypothesis for Remacemide.

Experimental Protocols

The following sections detail the methodologies employed to characterize the sodium channel blocking properties of remacemide and other similar compounds.

Veratridine-Induced Sodium Influx Assay in Synaptosomes

This assay provides a functional measure of sodium channel inhibition by assessing the influx of sodium into isolated nerve terminals (synaptosomes) stimulated by the sodium channel activator, veratridine (B1662332).

a) Preparation of Synaptosomes:

-

Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected and placed in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

The tissue is homogenized in the sucrose buffer using a Dounce homogenizer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 pellet). The crude synaptosomal pellet is then further purified using a density gradient centrifugation, typically with Ficoll or Percoll.

-

The purified synaptosomes are washed and resuspended in a physiological buffer.

b) Measurement of Sodium Influx:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., remacemide, desglycinyl-remacemide) or vehicle control.

-

Sodium influx is initiated by the addition of a fixed concentration of veratridine (e.g., 10 µM).[1] Veratridine holds the sodium channels in an open state, leading to a sustained influx of sodium.

-

The influx of sodium can be measured directly using a sodium-sensitive fluorescent dye (e.g., SBFI) or indirectly by measuring a downstream consequence of increased intracellular sodium, such as changes in synaptosomal respiration.[1][10]

-

The fluorescence or oxygen consumption is measured over time using a suitable plate reader or respirometer.

-

The inhibitory effect of the test compound is calculated as the percentage reduction in the veratridine-induced signal compared to the vehicle control. IC50 values are then determined by fitting the concentration-response data to a sigmoidal curve.

Workflow for Veratridine-Induced Na+ Influx Assay.

Whole-Cell Voltage-Clamp Electrophysiology

Whole-cell voltage-clamp is the gold-standard technique for directly measuring the effects of a compound on the function of voltage-gated ion channels in cultured cells. This method allows for precise control of the membrane potential and the recording of ionic currents.

a) Cell Culture and Preparation:

-

A suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the desired voltage-gated sodium channel subtype is cultured under standard conditions. Alternatively, primary cultured neurons can be used.

-

On the day of the experiment, cells are dissociated and plated onto glass coverslips.

b) Electrophysiological Recording:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.

-

A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is positioned onto the surface of a single cell using a micromanipulator.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

-

The membrane potential is clamped at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

-

Voltage protocols are applied to elicit sodium currents. These protocols are designed to assess various aspects of channel function and drug block:

-

Tonic Block: Currents are elicited by brief depolarizing pulses from the holding potential at a low frequency (e.g., 0.1 Hz) before and after the application of the test compound.

-

Use-Dependent Block: A train of high-frequency depolarizing pulses (e.g., 10-30 Hz) is applied to assess the accumulation of block with repeated channel activation.

-

Voltage-Dependence of Inactivation: A series of conditioning pre-pulses to various potentials are applied before a test pulse to determine the fraction of channels available to open. This is done in the absence and presence of the drug to assess for shifts in the inactivation curve.

-

Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse measures the extent of recovery.

-

c) Data Analysis:

-

The recorded currents are amplified, filtered, and digitized.

-

The peak current amplitude, as well as the kinetics of current activation and inactivation, are analyzed using specialized software.

-

The effects of the drug are quantified as the percentage of current inhibition for tonic and use-dependent block, and by the magnitude of the shift in the voltage-dependence of inactivation.

Workflow for Whole-Cell Voltage-Clamp Experiments.

Structure-Activity Relationship (SAR)

The available data strongly indicate that the metabolic conversion of remacemide to desglycinyl-remacemide is a critical step for its sodium channel blocking activity.

-

Removal of the Glycine (B1666218) Moiety: The primary structural difference between remacemide and its active metabolite is the removal of the terminal glycine group. This transformation results in a primary amine in desglycinyl-remacemide.

-

Increased Potency: As shown in Table 1, desglycinyl-remacemide is approximately twice as potent as the parent compound in inhibiting sodium influx.[7] This suggests that the primary amine and/or the reduced size and polarity of the molecule enhances its interaction with the sodium channel.

-

Dual Activity: It is important to note that this metabolic conversion also dramatically increases the affinity for the NMDA receptor channel.[11] Therefore, the overall pharmacological profile of remacemide in vivo is a composite of the actions of both the parent drug and its more active metabolite at both sodium channels and NMDA receptors.

Metabolic Conversion and Potency Enhancement.

Conclusion

Remacemide and its active metabolite, desglycinyl-remacemide, are moderate inhibitors of voltage-gated sodium channels. This activity, in conjunction with their NMDA receptor antagonism, underlies their therapeutic potential as anticonvulsants and neuroprotective agents. The enhanced potency of the desglycinyl metabolite highlights the importance of metabolism in the overall pharmacological effect of remacemide. Further detailed electrophysiological studies are warranted to fully elucidate the state- and subtype-selectivity of these compounds and to refine our understanding of their precise binding site and mechanism of action on voltage-gated sodium channels. This knowledge will be invaluable for the rational design of future neuroactive compounds with optimized efficacy and safety profiles.

References

- 1. Inhibition of synaptosomal veratridine-induced sodium influx by antidepressants and neuroleptics used in chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remacemide: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Remacemide hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Na+ channels must deactivate to recover from inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Na(+) channel effects of remacemide and desglycinyl-remacemide in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synaptosomal respiration: a potent indicator of veratridine-induced Na influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Block of the N-methyl-D-aspartate receptor by remacemide and its des-glycine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Remacemide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide (B146498) hydrochloride is an investigational anticonvulsant agent with a unique mechanism of action. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] A key characteristic of remacemide is its metabolism to an active desglycinyl metabolite, which is significantly more potent in its NMDA receptor binding affinity.[3] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of remacemide hydrochloride and its active metabolite, presenting key data from various studies to support drug development and research activities.

Pharmacokinetic Properties

Remacemide and its active desglycinyl metabolite exhibit linear pharmacokinetics.[2] The drug is characterized by moderate protein binding.[2]

Absorption and Bioavailability

Detailed quantitative data on the absolute bioavailability of this compound in humans has not been extensively published in the reviewed literature.

Distribution

Information regarding the volume of distribution of remacemide and its active metabolite is not detailed in the available search results. This compound and its active metabolite have moderate protein binding.[2]

Metabolism and Excretion

Remacemide is metabolized in the liver through oxidation, catalyzed by cytochrome P450 isoenzymes, and by glucuronidation.[4] A primary metabolic pathway involves the formation of a pharmacologically active desglycinyl metabolite.[3][5] This metabolite is approximately two-fold more potent as an anticonvulsant than the parent drug and has a 150-fold higher affinity for the NMDA receptor.[3]

The following diagram illustrates the proposed metabolic pathway of this compound.

References

- 1. Block of the N-methyl-D-aspartate receptor by remacemide and its des-glycine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Remacemide: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a pharmacokinetic interaction between this compound and phenobarbitone in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological profile of the metabolites and potential metabolites of the anticonvulsant remacemide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preclinical Deep Dive: Remacemide's Profile in Epilepsy Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of remacemide (B146498), a neuroprotective agent with anticonvulsant properties. It delves into the quantitative efficacy data, detailed experimental methodologies, and the mechanistic underpinnings of remacemide's action in established animal models of epilepsy. This document is intended to serve as a thorough resource for professionals in the field of neurology and drug development.

Core Efficacy and Safety Data

Remacemide has been extensively studied in various preclinical models, primarily demonstrating efficacy against generalized tonic-clonic seizures. Its therapeutic potential has been benchmarked against several established antiepileptic drugs (AEDs). The following tables summarize the key quantitative data from these studies.

Anticonvulsant Activity in Mice

The Maximal Electroshock (MES) test in mice is a primary screening model for compounds effective against generalized tonic-clonic seizures. Remacemide demonstrated potent activity in this model.

| Compound | Oral ED₅₀ (mg/kg) | Therapeutic Index (Inverted Screen) | Therapeutic Index (Rotorod) | Margin of Safety (LD₅₀/ED₅₀) |

| Remacemide | 33[1] | 17.6[1] | 5.6[1] | 28.1[1] |

| Phenytoin | 11[1] | 57.4[1] | 9.6[1] | - |

| Phenobarbital | 20[1] | 5.1[1] | 4.8[1] | - |

| Carbamazepine | 13[1] | 10.2[1] | - | - |

| Valproate | 631[1] | >3[1] | 1.9[1] | - |

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. Therapeutic Index: A ratio that compares the toxic dose to the therapeutic dose. Margin of Safety: A ratio that compares the lethal dose to the therapeutic dose.

Stereoisomer Efficacy in Mice (MES Test)

Further studies dissected the anticonvulsant activity of remacemide's stereoisomers, revealing differential potency.

| Compound | Oral ED₅₀ (mg/kg) | Margin of Safety (LD₅₀/ED₅₀) |

| Remacemide (racemate) | 58[2] | 15.1[2] |

| FPL 14145 ((-) stereoisomer) | 45[2] | 15.7[2] |

| FPL 14144 ((+) stereoisomer) | 79[2] | 18.9[2] |

Efficacy in Genetically Epilepsy-Prone Rats

Remacemide was also evaluated in genetic models of epilepsy, providing insights into its effects on different seizure types.

| Model | Dose (mg/kg) | Effect |

| GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | 20, 40, 80[3] | Dose-dependent reduction in spike-and-wave discharges[3] |

| Wistar AS (Audiogenic Seizure) Rats | 20[3] | Twofold increase in latency to wild running and tonic seizures[3] |

| 40[3] | Inhibition of wild running and tonic seizures in 7 out of 8 rats[3] |

Mechanism of Action

Remacemide's anticonvulsant and neuroprotective effects are attributed to a dual mechanism of action. It acts as a non-competitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] Additionally, both remacemide and its active metabolite interact with voltage-dependent sodium channels.[4] This multifaceted approach contributes to its profile in preclinical models. The active desglycinated metabolite is notably more potent than the parent compound, displacing [3H]MK801 binding from cerebral cortical membranes with approximately 150-fold greater potency.[6]

References

- 1. Preclinical profile of remacemide: a novel anticonvulsant effective against maximal electroshock seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical profile of stereoisomers of the anticonvulsant remacemide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of remacemide in two models of genetically determined generalized epilepsy, the GAERS and the audiogenic Wistar AS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Remacemide: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Remacemide--a novel potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Remacemide hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Remacemide Hydrochloride: A Technical Guide to its Neuroprotective Potential in Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of long-term disability and mortality, is characterized by a complex cascade of events leading to neuronal death in the affected brain regions. One of the key pathological mechanisms is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Remacemide (B146498) hydrochloride and its principal active desglycinyl metabolite are low-affinity, noncompetitive NMDA receptor channel blockers that have demonstrated neuroprotective effects in various preclinical models of cerebral ischemia.[1][2][3] This technical guide provides an in-depth overview of the current knowledge on remacemide hydrochloride as a potential neuroprotective agent for ischemic stroke, focusing on its mechanism of action, preclinical efficacy, and clinical safety profile. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism of action, primarily targeting two key players in the ischemic cascade: NMDA receptors and voltage-gated sodium channels.[4]

NMDA Receptor Antagonism

Remacemide itself is a low-affinity uncompetitive antagonist of the NMDA receptor.[4] However, its more potent neuroprotective activity is attributed to its principal active metabolite, desglycinyl-remacemide.[4] This metabolite acts as a more potent uncompetitive antagonist at the NMDA receptor channel, effectively blocking the excessive influx of calcium ions (Ca2+) that triggers a cascade of neurotoxic intracellular events, including the activation of proteases and nucleases, and the generation of reactive oxygen species.[5]

Voltage-Gated Sodium Channel Blockade

Both remacemide and its desglycinyl metabolite also block voltage-gated sodium channels.[4][6] During ischemia, persistent depolarization of neuronal membranes leads to the sustained opening of these channels, contributing to further energy depletion and neuronal injury. By blocking these channels, remacemide and its metabolite help to stabilize neuronal membranes and reduce the overall excitotoxic burden.

The following diagram illustrates the proposed signaling pathway for remacemide's neuroprotective action:

Preclinical Efficacy

The neuroprotective effects of this compound have been evaluated in various animal models of focal and global cerebral ischemia.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a pivotal preclinical study.

| Animal Model | Ischemia Model | Treatment Protocol | Primary Outcome | Result | Reference |

| Anesthetized Cats | Permanent Middle Cerebral Artery Occlusion (MCAO) | Infusion of 278 µg/kg/min (total dose 25 mg/kg) initiated 90 min prior to MCAO | Volume of Ischemic Damage | 49.5% reduction (Vehicle: 2505 ± 454 mm³ vs. Remacemide: 1266 ± 54 mm³; P < 0.02) | [1][7] |

| Rat | Global Ischemia (Four-Vessel Occlusion) | Not specified | Hippocampal CA1 Damage | Showed neuroprotective properties | [1] |

Experimental Protocols

A commonly cited study utilized a feline model of focal cerebral ischemia.[1][7]

-

Animal Model: Adult cats, anesthetized with chloralose.

-

Ischemia Induction: Permanent occlusion of the middle cerebral artery (MCA) was achieved through a subtemporal approach.

-

Drug Administration: this compound was administered as an intravenous infusion starting 90 minutes before the MCAO procedure and was discontinued (B1498344) at the time of occlusion.

-

Outcome Assessment: The volume of ischemic damage was assessed post-mortem.

The experimental workflow for this preclinical study is depicted below:

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Ischemia Induction: A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the MCA. The occlusion can be transient or permanent.

-

Neurological Assessment: Neurological deficits are often assessed using a composite neuroscore, which includes tests for spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.[9]

Clinical Studies in Acute Ischemic Stroke

A double-blind, placebo-controlled, dose-escalating study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in patients with acute ischemic stroke (within 12 hours of onset).[2][3]

Study Design and Dosage

-

Design: Placebo-controlled, dose-escalating, parallel-group study.

-

Participants: Patients with recent onset (within 12 hours) ischemic stroke.

-

Treatment Groups: Patients received twice-daily treatment with 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, or 600 mg of this compound, or placebo.[2][3] The initial protocol of two intravenous infusions followed by oral treatment was amended to six intravenous infusions over three days due to the high incidence of dysphagia.[2][3]

Safety and Tolerability

The study found that the maximum well-tolerated dose of this compound in acute stroke patients was 400 mg twice daily.[2][3] Doses of 200 mg twice daily or higher achieved plasma concentrations predicted to be neuroprotective based on animal models (250 to 600 ng/mL).[2][3]

The most common treatment-related adverse events were related to the central nervous system (CNS) and appeared to be dose-dependent.[2]

| Dose Group | Number of Patients | Patients Withdrawn due to CNS Adverse Events | Other Notable Adverse Events |

| Placebo | 8 (in total across groups) | 1 | Vomiting (1 patient) |

| 100 mg BID | 6 | 0 | - |

| 200 mg BID | 6 | 0 | - |

| 300 mg BID | 6 | 0 | - |

| 400 mg BID | 6 | 0 | - |

| 500 mg BID | 6 | 1 | Agitation, Hyperreflexia |

| 600 mg BID | 6 | 2 | Hallucinations, Nausea, Vomiting, Somnolence |

BID: twice a day. Data compiled from Muir et al., 1999.[2][3]

Discussion and Future Directions

This compound has demonstrated a clear neuroprotective effect in preclinical models of ischemic stroke, supported by a plausible dual mechanism of action targeting both NMDA receptor-mediated excitotoxicity and voltage-gated sodium channel dysfunction. The safety and tolerability profile in acute stroke patients appears acceptable at doses predicted to be therapeutic.

However, several key questions remain. While the preclinical data in the feline model are compelling, further studies in rodent models with detailed neurological outcome measures would strengthen the rationale for larger clinical trials. The optimal therapeutic window for administration post-stroke needs to be more precisely defined. Furthermore, the contribution of the desglycinyl metabolite to the overall neuroprotective effect in humans requires further investigation.

Future research should focus on:

-

Conducting well-designed preclinical studies in rodent models of both focal and global ischemia to establish a dose-response relationship for both infarct volume reduction and improvement in long-term neurological function.

-

Investigating the pharmacokinetics and pharmacodynamics of both remacemide and its desglycinyl metabolite in the ischemic brain.

-

Exploring the potential of this compound in combination with thrombolytic therapies.

Conclusion

This compound represents a promising neuroprotective agent for the treatment of acute ischemic stroke. Its dual mechanism of action targeting key pathways in the ischemic cascade, coupled with positive preclinical data and a manageable safety profile in early clinical trials, warrants further investigation to fully elucidate its therapeutic potential in improving outcomes for stroke patients.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a double-blind, placebo-controlled, safety and tolerability study in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Remacemide: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Calcium Homeostasis in Ischemic Stroke: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Na(+) channel effects of remacemide and desglycinyl-remacemide in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of this compound in focal cerebral ischemia in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Early research on remacemide for Parkinson's disease treatment

An In-depth Technical Guide to the Early Research of Remacemide (B146498) for Parkinson's Disease

Introduction

Remacemide hydrochloride is an orally active, low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its development for Parkinson's disease was predicated on the understanding that the loss of dopaminergic innervation in the striatum leads to overactivity of glutamatergic pathways in the basal ganglia, contributing to parkinsonian motor symptoms.[1] Early research aimed to evaluate whether modulating this glutamatergic hyperactivity with remacemide could provide symptomatic relief, act as an adjunct to levodopa (B1675098) therapy, and potentially offer neuroprotective effects by reducing excitotoxicity.[2][3] This document provides a technical overview of the foundational preclinical and clinical studies that investigated the safety, tolerability, efficacy, and pharmacokinetics of remacemide in the context of Parkinson's disease.

Mechanism of Action

Remacemide functions as an uncompetitive antagonist at the NMDA receptor ion channel.[1] It also possesses a prominent active desglycinyl metabolite, which has a moderate affinity for the NMDA receptor.[4] In the parkinsonian state, the depletion of dopamine (B1211576) leads to excessive glutamatergic transmission from the subthalamic nucleus to the output nuclei of the basal ganglia (globus pallidus internal segment and substantia nigra pars reticulata).[1] By blocking the NMDA receptor, remacemide was hypothesized to dampen this pathological overactivity, thereby ameliorating motor symptoms.

Preclinical Research in Animal Models

Initial investigations in rodent and primate models of Parkinson's disease were crucial for establishing the therapeutic rationale for clinical trials.

Experimental Protocols

-

Rodent Model Protocol: Studies utilized monoamine-depleted rats as a model for Parkinson's disease. This compound was administered orally at doses ranging from 5-40 mg/kg. Its effect on locomotor activity was measured, both alone and in combination with a subthreshold or suprathreshold dose of levodopa methylester (100-200 mg/kg, intraperitoneally). This protocol aimed to determine if remacemide could potentiate the effects of levodopa.[1]

-

Primate Model Protocol: Parkinsonian rhesus monkeys, rendered symptomatic with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), were used. The experimental design involved the oral administration of this compound (5 mg/kg) in conjunction with levodopa-carbidopa. The primary outcome was the change in parkinsonian signs, which was assessed via blinded clinical scoring of videotaped sessions to ensure unbiased evaluation. The duration of the therapeutic effect was also monitored for at least 5 hours post-administration.[1]

Quantitative Data from Preclinical Studies

The results from animal studies demonstrated a significant antiparkinsonian effect when remacemide was used as an adjunct to levodopa.

| Model | Drug/Dose | Key Finding | Reference |

| Rodent (Monoamine-depleted rats) | Remacemide (5-40 mg/kg, PO) + subthreshold Levodopa | Dose-dependent increase in locomotor activity. | [1] |

| Rodent (Monoamine-depleted rats) | Remacemide (10 mg/kg, PO) + suprathreshold Levodopa | Potentiation of levodopa effects. | [1] |

| Primate (MPTP monkeys) | Remacemide (5 mg/kg, PO) + Levodopa/Carbidopa | Substantially better clinical scores compared to levodopa alone. Effect lasted at least 5 hours. | [1] |

Clinical Research: Safety, Tolerability, and Efficacy

Following promising preclinical data, several clinical trials were initiated to assess remacemide in patients with Parkinson's disease. The primary focus of the early trials was to establish a safe and tolerable dose range.

Experimental Protocols

-

Monotherapy in Early PD: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was conducted in 200 patients with early Parkinson's disease not yet receiving dopaminergic therapy.[2][3] Patients were randomized to receive remacemide (150, 300, or 600 mg/day) or a placebo for 5 weeks. The primary objective was to assess short-term tolerability and safety.[3]

-

Adjunctive Therapy in Fluctuating PD: A key multicenter, randomized, double-blind, placebo-controlled, parallel-group study assessed remacemide in 279 patients experiencing motor fluctuations while on levodopa.[5][6] The trial evaluated four dosage levels of remacemide over a 7-week treatment period. The primary objective was to determine the short-term tolerability and safety. Efficacy was a secondary objective, monitored using home diaries and the Unified Parkinson's Disease Rating Scale (UPDRS).[5]

-

Ascending-Dose Study: A smaller study with 33 patients aimed to establish the maximum tolerated dose (MTD) of remacemide in patients with response fluctuations or dyskinesias.[7] Remacemide was initiated at 150 mg twice daily and incrementally increased every two weeks to a potential maximum of 400 mg twice daily over a 12-week period.[7]

Safety and Tolerability Data

Remacemide was found to be generally well-tolerated across studies. Adverse events were typically dose-related and mild to moderate in severity.

| Study Type | Patient Population | Max Tolerated Dose / Regimen | Common Adverse Events | Reference |

| Monotherapy | 200 Early PD (no levodopa) | 600 mg/day was less tolerated on a BID schedule (64%) than QID. | Dizziness, Nausea | [3] |

| Adjunctive Therapy | 279 PD with motor fluctuations | Well-tolerated up to 300 mg/d (BID) and 600 mg/d (QID). | Dizziness, Nausea | [5][6] |

| Ascending-Dose | 33 PD with fluctuations/dyskinesia | Median MTD was 450 mg/day. Well-tolerated at 400 mg/day. | Nausea, Vomiting, Dizziness, Headache | [7] |

Efficacy Data

The efficacy of remacemide was modest and observed primarily when used as an adjunct to levodopa. As a monotherapy, it showed no significant symptomatic benefit.

| Study Type | Patient Population | Key Efficacy Measure | Result | Reference |

| Monotherapy | 200 Early PD | UPDRS Scores | No evidence of improvement in PD signs or symptoms. | [2][3] |

| Adjunctive Therapy | 279 PD with motor fluctuations | % "On" Time | Trend toward improvement (not statistically significant). | [5][6] |

| Motor UPDRS Score ("On" state) | 1.7 unit improvement with 300 mg/d (p=0.01) vs. 1.7 unit worsening with placebo. | [6] | ||

| Ascending-Dose | 33 PD with fluctuations/dyskinesia | Motor UPDRS Score (Part III) | Mean score decreased from 33 to 26 (vs. 28 to 27 for placebo). | [7] |

| UPDRS Complications (Part IV) | Mean score decreased from 8 to 6 (vs. no change for placebo). | [7] |

Pharmacokinetic Interaction with Levodopa

Given its intended use as an adjunctive therapy, understanding the pharmacokinetic interaction between remacemide and levodopa was critical.

Experimental Protocol

An open-label, multicenter study was performed with 18 patients with mild to moderate PD on stable levodopa dosages.[8] Levodopa pharmacokinetics were assessed at baseline after a standard morning dose. Patients then received remacemide 300 mg twice daily for two weeks. The levodopa pharmacokinetic analysis was repeated, with the final remacemide dose administered one hour before the levodopa dose.[8]

Quantitative Pharmacokinetic Data

The study concluded that while remacemide delayed the absorption of levodopa, the overall exposure was not significantly altered.

| Pharmacokinetic Parameter | Change with Remacemide Co-administration | Conclusion | Reference |

| Area-Under-the-Curve (AUC) | No change | Overall levodopa exposure is unaffected. | [8] |

| Peak Plasma Concentration (Cmax) | Reduced by 16% | A modest decrease in the peak concentration. | [8] |

| Time to Peak Concentration (Tmax) | Delayed by 20% | Absorption of levodopa is slowed. | [8] |

Conclusion

The early research on remacemide for Parkinson's disease established it as a safe and well-tolerated compound, both as a monotherapy and as an adjunct to levodopa.[3][5] Preclinical studies strongly suggested a synergistic effect with levodopa by modulating overactive glutamatergic pathways.[1] However, clinical efficacy was modest; remacemide did not show symptomatic benefit in early, untreated PD patients and offered only a slight, though in some cases statistically significant, improvement in motor scores for patients already on levodopa.[3][6] The pharmacokinetic interaction with levodopa was deemed not clinically significant.[8] While the initial therapeutic effect was not robust enough to advance it as a primary symptomatic treatment, the favorable safety profile and scientific rationale prompted calls for further studies to explore its potential neuroprotective effects in slowing the progression of Parkinson's disease.[5][6]

References

- 1. Antiparkinsonian effects of this compound, a glutamate antagonist, in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. researchgate.net [researchgate.net]

- 4. Remacemide: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, controlled trial of remacemide for motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. A randomized, double-blind, placebo-controlled, ascending-dose tolerability and safety study of remacemide as adjuvant therapy in Parkinson's disease with response fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The impact of this compound on levodopa concentrations in Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Electrophysiology Recording of Remacemide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo electrophysiology experiments to characterize the effects of remacemide (B146498) hydrochloride, a neuroprotective agent with anticonvulsant properties. Remacemide hydrochloride acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also targets voltage-gated sodium channels. Its active metabolite, desglycinyl-remacemide, exhibits a higher potency for the NMDA receptor.

Introduction to this compound's Electrophysiological Profile

This compound and its primary metabolite modulate neuronal excitability through a dual mechanism of action:

-

NMDA Receptor Antagonism : They block the ion channel of the NMDA receptor, reducing glutamate-mediated excitatory neurotransmission. This action is crucial for its anticonvulsant and neuroprotective effects.

-

Sodium Channel Blockade : By inhibiting voltage-gated sodium channels, remacemide and its metabolite can suppress sustained repetitive firing in neurons, a key mechanism for controlling seizure propagation.

In vivo electrophysiological studies are essential to understand how these mechanisms translate to network-level changes in the brain under physiological and pathological conditions, such as epilepsy, Parkinson's disease, and cerebral ischemia.

Data Presentation: Quantitative Effects of NMDA Antagonists

While specific in vivo electrophysiological data for remacemide is limited in publicly available literature, the following tables summarize quantitative data from studies on other NMDA receptor antagonists, which can serve as a reference for expected outcomes.

Table 1: Effect of NMDA Receptor Antagonism on Striatal Neuron Firing Rate

| Compound | Animal Model | Brain Region | Recording Type | Dosage/Concentration | Effect on Firing Rate |

| AP-5 | Rat | Striatum | Multi-unit activity | 100 µM (local infusion) | Reduced spontaneous firing rate to 56% of baseline[1] |

Table 2: Effects of NMDA Receptor Ligands on EEG Activity

| Compound | Animal Model | Brain Region | Administration | Dosage | Effect on EEG |

| MK-801 | Rat | Hippocampus & Neocortex | Intraperitoneal (i.p.) | 0.025-0.1 mg/kg | Increased EEG amplitude[2] |

| Ketamine | Rat | Hippocampus & Neocortex | Intraperitoneal (i.p.) | 10-50 mg/kg | Increased EEG amplitude[2] |

| NMDA | Rat | Hippocampus & Neocortex | Intracerebroventricular (ICV) | 0.25-1 nmol | Decreased EEG amplitude in hippocampus and frequency in cortex[2] |

Experimental Protocols

The following are detailed protocols for in vivo electrophysiological recordings, adapted for the investigation of this compound in relevant animal models.

Protocol 1: Single-Unit and Local Field Potential (LFP) Recording in the Hippocampus of an Anesthetized Rat

This protocol is designed to assess the effects of remacemide on neuronal firing and local network oscillations in the hippocampus, a region critical in epilepsy and memory.

3.1.1. Animal Preparation and Surgery

-

Anesthetize an adult male Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, i.p., or isoflurane).

-

Place the animal in a stereotaxic frame, ensuring the head is held firmly and level.

-

Maintain body temperature at 37°C using a heating pad.

-

Make a midline scalp incision to expose the skull.

-

Drill a small craniotomy over the hippocampus (e.g., AP -3.8 mm, ML +2.5 mm from bregma).

-

Carefully remove the dura mater to expose the cortical surface.

3.1.2. Electrode Implantation and Recording

-

Slowly lower a microelectrode (e.g., tungsten or silicon probe) into the CA1 pyramidal cell layer of the hippocampus (DV ~2.5-2.8 mm from the cortical surface).

-

Identify the CA1 layer by its characteristic electrophysiological signatures, such as the presence of "sharp waves" and "ripples" in the LFP.

-

Place a reference electrode in a region of low electrical activity, such as the cerebellum or over the frontal cortex.

-

Allow the electrode to stabilize for at least 30 minutes before beginning baseline recordings.

-

Record baseline spontaneous single-unit activity and LFPs for a stable period (e.g., 20-30 minutes).

-

Administer this compound (e.g., 5-40 mg/kg, i.p. or orally) or vehicle.

-

Continuously record single-unit activity and LFPs for at least 2 hours post-administration.

3.1.3. Data Analysis

-

Single-Unit Activity : Isolate single units based on waveform characteristics. Analyze changes in firing rate, burst firing patterns, and inter-spike intervals before and after drug administration.

-

Local Field Potentials : Analyze the power spectral density of the LFP to assess changes in different frequency bands (e.g., delta, theta, gamma).

Protocol 2: EEG Recording in a Rat Model of Status Epilepticus

This protocol is designed to evaluate the anticonvulsant effects of this compound on seizure activity.

3.2.1. Electrode Implantation

-

Anesthetize the rat and place it in a stereotaxic frame as described in Protocol 1.

-

Implant stainless steel screw electrodes into the skull over the cortex (e.g., frontal and parietal cortices) for EEG recording.

-

Implant a reference screw electrode over the cerebellum.

-

Secure the electrodes and a head-stage connector to the skull with dental cement.

-

Allow the animal to recover from surgery for at least one week.

3.2.2. Seizure Induction and Recording

-

Connect the animal to the EEG recording system in a chamber that allows for free movement and video monitoring.

-

Record baseline EEG for at least 30 minutes.

-

Administer a sub-convulsive dose of a chemoconvulsant (e.g., pilocarpine (B147212) or kainic acid) to induce status epilepticus.

-

Pre-treat a cohort of animals with this compound (e.g., 25 mg/kg, orally) or vehicle before administering the chemoconvulsant.

-

Record EEG and behavior for several hours to monitor the onset, duration, and severity of seizures.

3.2.3. Data Analysis

-

Analyze EEG recordings for epileptiform activity, such as spikes, sharp waves, and seizure-like discharges.

-

Quantify seizure frequency, duration, and electrographic power.

-

Correlate EEG findings with behavioral seizure severity using a standardized scoring system (e.g., the Racine scale).

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Electrophysiology

Caption: Workflow for in vivo electrophysiological recording.

Logical Relationship of Remacemide's Effects

References

Application Notes and Protocols for Utilizing Remacemide in Patch Clamp Studies of Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide (B146498) is a neuroactive compound with a dual mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-gated sodium channels.[1] Its active desglycinated metabolite, AR-R 12495 AR (desglycinyl-remacemide), exhibits a more potent affinity for the NMDA receptor.[1][2][3] This dual functionality makes remacemide a compound of significant interest for studying neuronal excitability, synaptic transmission, and neuroprotection in cultured neurons. These application notes provide detailed protocols for investigating the effects of remacemide on both NMDA receptor-mediated currents and voltage-gated sodium currents using the whole-cell patch clamp technique.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of remacemide and its active metabolite on NMDA receptors and voltage-gated sodium channels.

Table 1: Inhibitory Potency (IC50) of Remacemide and its Metabolite on NMDA Receptor-Mediated Currents in Cultured Rat Hippocampal Neurons.

| Compound | IC50 (µM) at -60 mV | Stereoisomer |

| (+/-)-Remacemide | ~71 | Racemic |

| R(+)-Remacemide | 67 | R-enantiomer |

| S(-)-Remacemide | 75 | S-enantiomer |

| S(+)-Desglycinyl-remacemide | 0.7 | S-enantiomer |

| R(-)-Desglycinyl-remacemide | 4 | R-enantiomer |

Data extracted from whole-cell voltage-clamp recordings.[2]

Table 2: Inhibitory Potency (IC50) of Remacemide and its Metabolite on Veratridine-Stimulated Sodium Influx in Rat Cortical Synaptosomes.

| Compound | IC50 (µM) |

| Remacemide | 160.6 |

| Desglycinyl-remacemide | 85.1 |

This data provides an indication of the compounds' effects on voltage-gated sodium channels.[4]

Signaling Pathways and Mechanisms

NMDA Receptor Antagonism

Remacemide and its metabolite act as uncompetitive antagonists of the NMDA receptor, meaning they bind to a site within the ion channel pore when it is in the open state. This binding event physically occludes the channel, preventing the influx of Ca²⁺ and Na⁺ ions. The block by the more potent desglycinyl metabolite is strongly use- and voltage-dependent.[2]

Voltage-Gated Sodium Channel Blockade

Remacemide also blocks voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action is thought to contribute to its anticonvulsant properties by reducing sustained repetitive firing in neurons.[3]

Experimental Protocols

Experimental Workflow for Patch Clamp Studies

The general workflow for investigating the effects of remacemide on cultured neurons using patch clamp electrophysiology is outlined below.

Protocol 1: Investigating the Effect of Remacemide on NMDA Receptor-Mediated Currents

Objective: To characterize the inhibitory effect of remacemide and its desglycinyl metabolite on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-